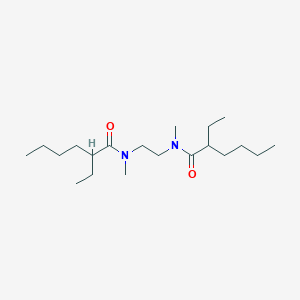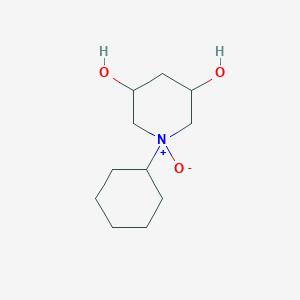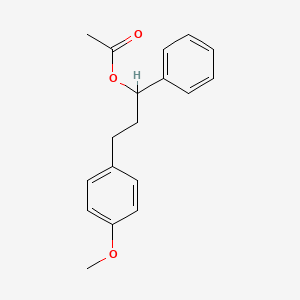
3-(4-Methoxyphenyl)-1-phenylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-phenylpropyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylpropyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-phenylpropyl acetate typically involves the esterification of 3-(4-Methoxyphenyl)-1-phenylpropanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-Hydroxyphenyl)-1-phenylpropyl acetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(4-Methoxyphenyl)-1-phenylpropanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-1-phenylpropyl acetate.
Reduction: 3-(4-Methoxyphenyl)-1-phenylpropanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular receptors and enzymes. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-phenylpropyl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-1-phenylpropanol: Similar structure but with an alcohol group instead of an ester group.
3-(4-Methoxyphenyl)-1-phenylpropyl chloride: Similar structure but with a chloride group instead of an acetate group.
Uniqueness
3-(4-Methoxyphenyl)-1-phenylpropyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62056-20-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C18H20O3/c1-14(19)21-18(16-6-4-3-5-7-16)13-10-15-8-11-17(20-2)12-9-15/h3-9,11-12,18H,10,13H2,1-2H3 |
InChI Key |
PPXCDOGWCRPHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548638.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
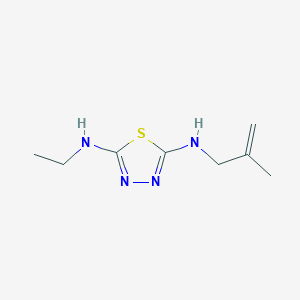

![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
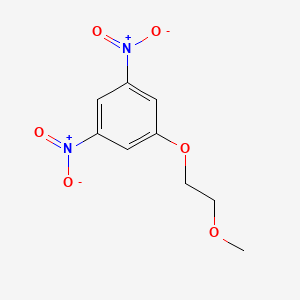


![2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14548690.png)
